4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine
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Overview
Description
4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine is a synthetic organic compound that features a unique structure combining an azepane ring, a pyrazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine typically involves the reaction of azepane derivatives with pyrazole intermediates. One common method involves the acylation of azepane with a suitable pyrazole carboxylic acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(azepane-1-carbonyl)-N-(4-ethoxyphenyl)thiophene-2-sulfonamide
- 3-[[4-(azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid
Uniqueness
4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H20N4O |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
(3-amino-1-ethylpyrazol-4-yl)-(azepan-1-yl)methanone |
InChI |
InChI=1S/C12H20N4O/c1-2-16-9-10(11(13)14-16)12(17)15-7-5-3-4-6-8-15/h9H,2-8H2,1H3,(H2,13,14) |
InChI Key |
PXRHOYMKYSAZST-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)N)C(=O)N2CCCCCC2 |
Origin of Product |
United States |
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